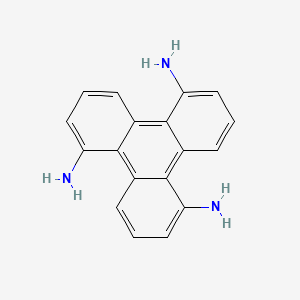
Triphenylene-1,5,9-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenylene-1,5,9-triamine is a crystalline solid, usually yellow to brown in color . It is insoluble in solvents and has high thermal stability . It is mainly used as an intermediate in organic synthesis, widely applied in the dye, coating, and polymer industries . It can also be used as an intermediate for naphthylamine-type fungicides .
Synthesis Analysis
The synthesis of Triphenylene-1,5,9-triamine generally involves multiple steps . The intermediates, including triphenylene-1,5,9-triamine (S-3), 4-(dodecyloxy)benzoic acid (S-5), 4-(dodecyloxy)benzoyl chloride (S-6), N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)decanamide (S-7) and 1,5,9-tribromotriphenylene (S-8), were synthesized according to the reported literature .Molecular Structure Analysis
The molecular weight of Triphenylene-1,5,9-triamine is 273.34 . Its linear formula is C18H15N3 . The InChI code is 1S/C18H15N3/c19-13-7-1-4-10-16(13)11-5-2-9-15(21)18(11)12-6-3-8-14(20)17(10)12/h1-9H,19-21H2 .Physical And Chemical Properties Analysis
Triphenylene-1,5,9-triamine is a crystalline solid, usually yellow to brown in color . It is insoluble in solvents and has high thermal stability .Scientific Research Applications
- Application : Researchers have designed and synthesized TPTA-based self-assembly modules with three amide groups at the 1-, 5-, and 9-positions. These modules can form supramolecular gels through a combination of hydrogen bonding, π–π stacking, and van der Waals interactions . These gels find applications in soft materials, sensors, and drug delivery systems.
- Application : TPTA derivatives can serve as promising materials for electronic devices. For instance, compounds with high ON/OFF current ratios are suitable for memory devices with low data storage errors .
Supramolecular Self-Assembly and Gels
Electroactive Materials
Mechanism of Action
Target of Action
Triphenylene-1,5,9-triamine is primarily used as an intermediate in organic synthesis . It is widely used in the dye, coating, and polymer industries . The primary targets of Triphenylene-1,5,9-triamine are the molecules involved in these industries .
Mode of Action
As an intermediate in organic synthesis, it likely interacts with other molecules to form complex structures used in various industries .
Biochemical Pathways
As an intermediate in organic synthesis, it is involved in various chemical reactions that lead to the formation of complex molecules .
Pharmacokinetics
As a chemical compound, its bioavailability would depend on factors such as its formulation, route of administration, and the physiological characteristics of the individual .
Result of Action
The molecular and cellular effects of Triphenylene-1,5,9-triamine’s action would depend on the specific context in which it is used. As an intermediate in organic synthesis, its primary role is to participate in chemical reactions to form more complex structures .
Safety and Hazards
Triphenylene-1,5,9-triamine is a chemical substance, and appropriate safety measures should be taken in the workplace . This includes wearing protective gloves and glasses, and ensuring good ventilation . Avoid inhaling its dust or contacting the skin . Care should be taken during handling to avoid ingestion or entry into the eyes .
properties
IUPAC Name |
triphenylene-1,5,9-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3/c19-13-7-1-4-10-16(13)11-5-2-9-15(21)18(11)12-6-3-8-14(20)17(10)12/h1-9H,19-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQXBGIHSVUGNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C4C(=C2C(=C1)N)C=CC=C4N)C=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylene-1,5,9-triamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B2702774.png)
![N-(5-(2-(cyclopentylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2702775.png)
![5-Bromo-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]pyrimidin-2-amine](/img/structure/B2702776.png)
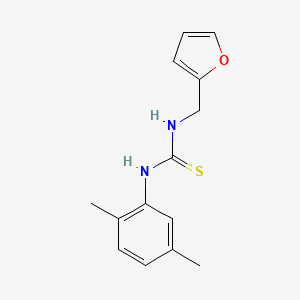
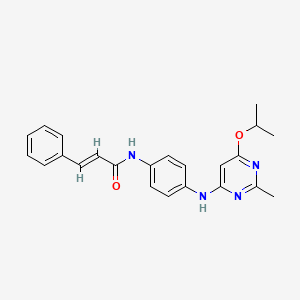
![3-Benzoyl-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2702782.png)
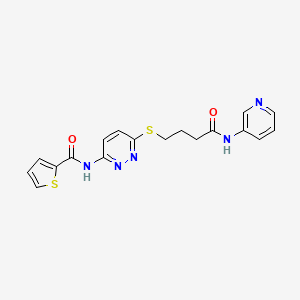
![6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2702785.png)
![N1-isobutyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2702787.png)
![5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2702789.png)
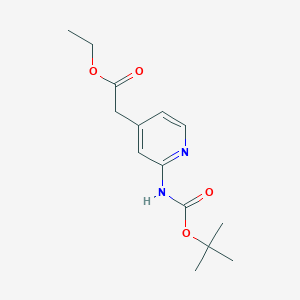
![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2702793.png)
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2702796.png)
![2,2-Difluorospiro[3.3]heptan-6-ol](/img/structure/B2702797.png)